1,3,3-Trimethyl-2-methyleneindolin-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine and its derivatives involves multiple steps, including the addition of dialkylphosphites to form addition products that can be further transformed into 1,2,3,3-tetramethyl-3H-indolium salts and derivatives substituted in the benzene ring. The protecting phosphorus group can be removed using mineral acids in most cases (Tolmachev et al., 1993).
Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethyl-2-methyleneindolin-5-amine is characterized by its indoline skeleton, which is modified with trimethyl and methylene groups. This structure contributes to its reactivity and its role in various chemical reactions. The crystal structure of related compounds provides insights into the molecular configurations and potential reactive sites (Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including 1,3-dipolar cycloadditions, which lead to the formation of chiral spiro-phosphonylpyrazoline oxindoles (Huang et al., 2017). It is also involved in stereoselective [3+2] cycloadditions with isocyanoesters to produce optically enriched 3,3'-pyrrolidinyl spirooxindole diastereomers (Wang et al., 2012).
Safety And Hazards
1,3,3-Trimethyl-2-methyleneindolin-5-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .
properties
IUPAC Name |
1,3,3-trimethyl-2-methylideneindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1,13H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVQSTYFPPYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448767 | |
Record name | 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-2-methyleneindolin-5-amine | |
CAS RN |
6872-05-5 | |
Record name | 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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